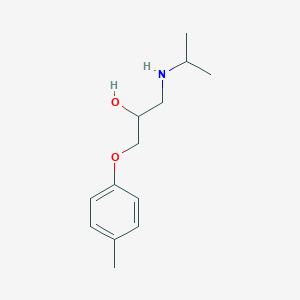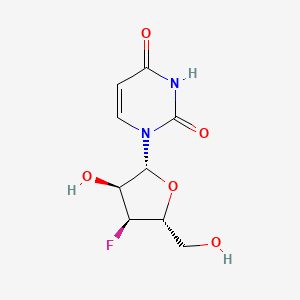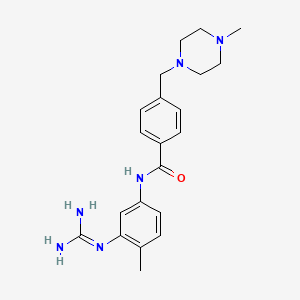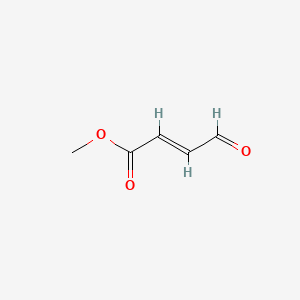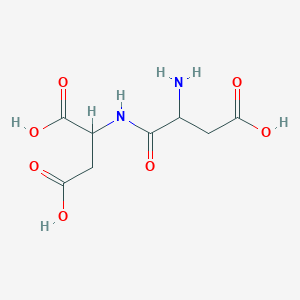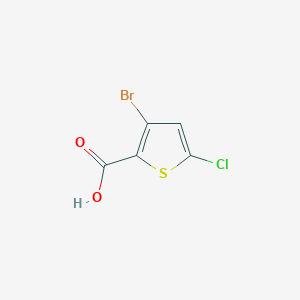
3-Bromo-5-chlorothiophene-2-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 3-Bromo-5-chlorothiophene-2-carboxylic acid, is a halogenated thiophene derivative that is not directly mentioned in the provided papers. However, the papers do discuss various halogenated thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds .
Synthesis Analysis
The synthesis of halogenated thiophene derivatives is well-documented in the literature. For instance, an efficient bromocyclization process of ortho-substituted arylmethyl sulfide has been used to synthesize polyhalogenated benzothiophenes, which are structurally related to 3-Bromo-5-chlorothiophene-2-carboxylic acid . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, another halogenated compound, involves a series of reactions including nucleophilic substitution, cyclization, bromination, oxidation, and hydrolysis . These methods could potentially be adapted for the synthesis of 3-Bromo-5-chlorothiophene-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of halogenated thiophene derivatives can be complex and is often characterized using spectroscopic techniques and crystallography . For example, the crystal structure of a thiadiazole derivative was determined, revealing hydrogen bonding and (\pi-\pi) stacking interactions . Similarly, the crystal structure of a bismuth dicarboxylate complex with a bromo-methoxyphenyl moiety was elucidated, showing a distorted trigonal bipyramidal coordination . These studies suggest that 3-Bromo-5-chlorothiophene-2-carboxylic acid may also form specific intermolecular interactions due to the presence of halogen atoms.
Chemical Reactions Analysis
The chemical reactivity of halogenated thiophene derivatives can be inferred from their participation in various reactions. For instance, the Suzuki cross-coupling reaction has been employed to synthesize thiophene-based derivatives, indicating that halogenated thiophenes can act as substrates in cross-coupling reactions . Moreover, the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes suggests that halogens can influence the regioselectivity of such rearrangements . These findings imply that 3-Bromo-5-chlorothiophene-2-carboxylic acid may undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated thiophene derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's boiling point, melting point, solubility, and stability . For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the impact of halogens on the compound's reactivity and solubility . Additionally, the synthesis of novel amide compounds from a bromo-chloro-pyrazole carboxylic acid intermediate highlights the role of halogens in determining the compound's reactivity and potential applications . These insights can be extrapolated to predict the properties of 3-Bromo-5-chlorothiophene-2-carboxylic acid.
Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
Research indicates that 3-Bromo-5-chlorothiophene-2-carboxylic acid and its derivatives play a significant role in the synthesis of complex organic compounds. For instance, it is used in the preparation of 3-benzo[b]thienyl-lithium derivatives, which are further treated to produce various organic compounds such as carboxylic acid and carbaldehyde derivatives (Dickinson & Iddon, 1971). Another study outlines its use as an intermediate in synthesizing chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).
Catalytic and Photochemical Reactions
The compound is also involved in catalytic and photochemical reactions. For example, its derivatives are used in acid-catalyzed cyclization of thiophenylacetals and ketones to create substituted benzo[b]thiophenes (Pié & Marnett, 1988). Additionally, its derivatives are integral in photochemical arylations, offering pathways to produce aryl and heteroaryl derivatives through photochemical processes (D’Auria et al., 1989).
Electrochemical Studies
In electrochemical research, derivatives of 3-Bromo-5-chlorothiophene-2-carboxylic acid are used to study electrochemical reductions and reactions. For example, its derivatives have been studied for their reactivity in electrochemical reductions at silver cathodes, providing insights into reaction mechanisms and product formations (Walker et al., 2018).
Synthesis of Novel Compounds
The compound also plays a role in the synthesis of novel compounds. For instance, it has been used in synthesizing fluorinated thiophenes, contributing to the development of new compounds with varied applications (Kassmi et al., 1994).
Pharmaceutical Applications
Lastly, derivatives of 3-Bromo-5-chlorothiophene-2-carboxylic acid have potential pharmaceutical applications. One study demonstrates the synthesis of thiophene-based derivatives with biofilm inhibition and anti-thrombolytic activities, indicating possible medicinal applications (Ikram et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for this compound are not detailed in the available resources, it’s known that a pathway to a range of diverse heterocycles was developed using a nucleophilic cyclization strategy . This suggests potential for further exploration in the synthesis of diverse heterocycles.
Propriétés
IUPAC Name |
3-bromo-5-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFGVWIEWQOHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264457 | |
| Record name | 3-Bromo-5-chloro-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorothiophene-2-carboxylic acid | |
CAS RN |
60729-38-6 | |
| Record name | 3-Bromo-5-chloro-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60729-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



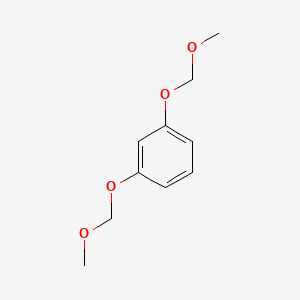

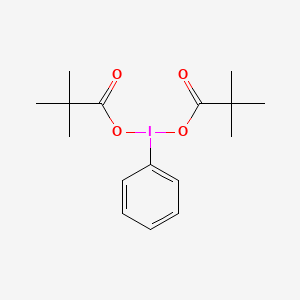

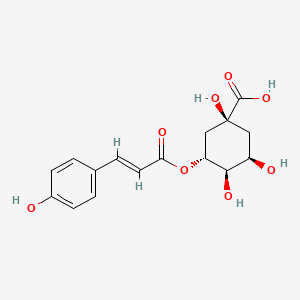

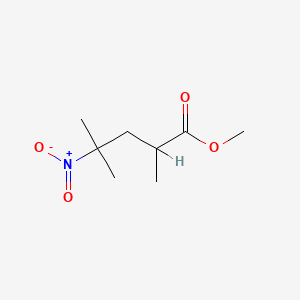
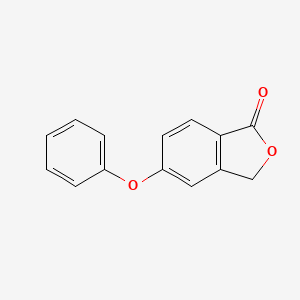
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
